
GX-395
概要
説明
GX-395 is a novel inhibitor of Nav1.7.
科学的研究の応用
1. Dynamic Nuclear Polarization-Enhanced NMR Experiments
- A compact, tunable 395 GHz, 20 W gyrotron oscillator, designed for Dynamic Nuclear Polarization-enhanced NMR experiments (DNP-NMR), is presented. This gyrotron works in an actively shielded NMR magnet and provides more than 2W of power over a 1 GHz bandwidth (Sirigiri, Maly, & Tarricone, 2011).
2. Development of Dual Fuel Single Cylinder Natural Gas Engine
- A study reports the conversion and upgradation of a 395 cc air-cooled engine to dual fuel (CNG/Gasoline) application. This involved modifications to suit gasoline and CNG application, with the engine subsequently tuned for bi-fuel stoichiometric operation (Kaleemuddin & Rao, 2009).
3. Atmospheric Characterization with Research Aircraft
- A research aircraft, the Grumman Gulfstream 1 (G-1), equipped for airborne measurements, including chemical instrumentation and tandem mass spectrometry, is used to study atmospheric physical and chemical processes. The G-1 can carry a significant scientific payload and includes advanced data acquisition systems for various atmospheric studies (Spicer et al., 1994).
4. Investigation of Particle Fluxes and Energy Spectra in Space
- A research involving a payload of cylindrical stack of G-5 nuclear emulsions in a research rocket, flown to study particle fluxes and energy spectra along the rocket trajectory in the inner Van Allen belt. This research contributes to understanding trapped radiation in space (Naugle & Kniffen, 1961).
5. Space Plasma Structures in Earth’s Magnetosphere
- The Grad-Shafranov (GS) reconstruction technique is reviewed, focusing on its application to space plasma structures in the Earth's magnetosphere and interplanetary space. This technique helps understand the physical connection between large-scale magnetic flux ropes and their solar source properties (Hu, 2017).
6. Design and Applications of High-Frequency Gyrotrons
- A study presents the design of a gyrotron operating at 395 GHz for continuous wave operation. This gyrotron is intended for high sensitive NMR with dynamic nuclear polarization (DNP) method, optimized for single mode operation and aimed at enhancing NMR applications (Agusu et al., 2006).
特性
CAS番号 |
1235403-87-8 |
|---|---|
製品名 |
GX-395 |
分子式 |
C21H17ClF2N6O3S2 |
分子量 |
538.9728 |
IUPAC名 |
4-{4-Chloro-2-[2-(1-methyl-azetidin-3-yl)-2H-pyrazol-3-yl]-phenoxy}-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide |
InChI |
InChI=1S/C21H17ClF2N6O3S2/c1-29-9-13(10-29)30-17(4-5-26-30)14-6-12(22)2-3-18(14)33-19-7-16(24)20(8-15(19)23)35(31,32)28-21-25-11-27-34-21/h2-8,11,13H,9-10H2,1H3,(H,25,27,28) |
InChIキー |
QESPTBXFDDSHIF-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CN(C)C4)C=C1F)(NC5=NC=NS5)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GX395; GX 395; GX-395 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B607817.png)
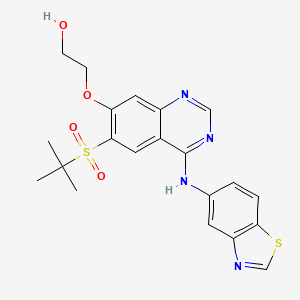
![(3R)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3S)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid;hydrochloride](/img/structure/B607821.png)
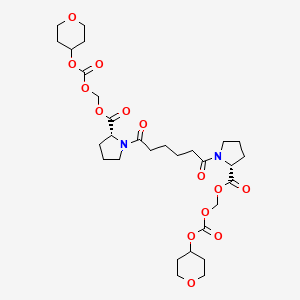
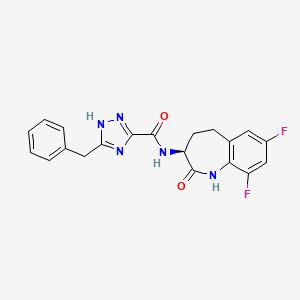
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)
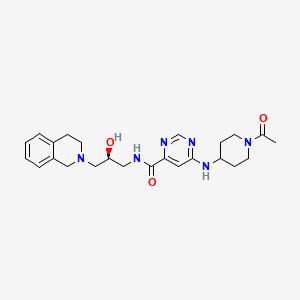
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
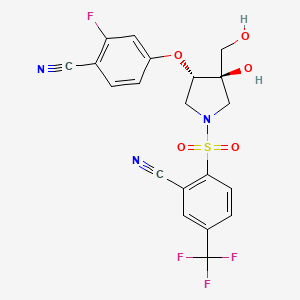
![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)